Lorpiprazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-3,4,6-triazatricyclo[6.3.0.02,6]undeca-2,4-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F3N5/c22-21(23,24)16-4-2-5-17(13-16)28-11-9-27(10-12-28)8-7-19-25-26-20-18-6-1-3-15(18)14-29(19)20/h2,4-5,13,15,18H,1,3,6-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRMWKUVWLKDQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN3C(=NN=C3C2C1)CCN4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883181 | |
| Record name | Lorpiprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108785-69-9 | |
| Record name | 5,5a,6,7,8,8a-Hexahydro-3-[2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl]cyclopenta[3,4]pyrrolo[2,1-c]-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108785-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lorpiprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Molecular Pharmacology and Receptor Interaction Studies
Investigation of Serotoninergic Receptor Antagonism
Lorpiprazole (B1675142) is noted for its antagonistic effects on specific serotonin (B10506) receptor subtypes drugbank.commedtigo.com. These interactions are considered central to its pharmacological profile as a SARI drugbank.comiiab.mewikipedia.org.
Detailed Analysis of 5-HT2A Receptor Antagonism
This compound is an antagonist of the 5-HT2A receptor drugbank.comnih.govmedtigo.comsmpdb.ca. This receptor subtype is involved in various physiological and psychological processes medtigo.com. Antagonism of the 5-HT2A receptor is a characteristic action of SARIs like this compound iiab.mewikipedia.orgd-nb.info.
Exploration of 5-HT2C Receptor Antagonism
Similar to its action at the 5-HT2A receptor, this compound also functions as an antagonist at the 5-HT2C receptor drugbank.comnih.govmedtigo.comsmpdb.cadrugbank.com. The 5-HT2C receptor, like the 5-HT2A receptor, plays a role in various central nervous system functions medtigo.com. Simultaneous antagonism of 5-HT2A and 5-HT2C receptors, along with SERT inhibition, is suggested to contribute to the therapeutic effects of SARIs and may improve tolerability compared to other antidepressant classes d-nb.info.
Studies on Potential 5-HT1A Receptor Modulation
While primarily known for its antagonistic actions at 5-HT2 receptors, some research suggests potential interactions with the 5-HT1A receptor. In one study utilizing computational and biocheminformatics approaches, this compound was used as a reference SARI in virtual screening against the 5-HT1A receptor researchgate.net. This study reported binding affinities (XP score and MMGBSA) for this compound at the 5-HT1A receptor researchgate.net. Other drugs classified as atypical antipsychotics or serotonin modulators and stimulators are known to act as partial agonists or agonists at the 5-HT1A receptor wikipedia.orgdrugbank.comiiab.menih.govnih.gov. However, the precise nature and significance of this compound's interaction with the 5-HT1A receptor, whether as an antagonist, agonist, or modulator, are not explicitly detailed as a primary mechanism of action in the provided search results, which primarily highlight its 5-HT2A and 5-HT2C antagonism drugbank.comnih.govmedtigo.com.
Elucidation of Adrenergic and Histaminergic Receptor Antagonism
Beyond its effects on serotoninergic receptors, this compound also demonstrates antagonistic activity at certain adrenergic and histaminergic receptors drugbank.comnih.govmedtigo.com.
Research into Alpha-1 Adrenergic Receptor Antagonism
This compound antagonizes alpha-1 adrenergic receptors drugbank.comnih.govmedtigo.comsmpdb.ca. These receptors are involved in regulating various physiological responses, including blood vessel constriction and heart rate medtigo.com. Antagonism of alpha-1 adrenergic receptors is a common property among most SARIs iiab.mewikipedia.org.
Investigation of Alpha-2 Adrenergic Receptor Antagonism
This compound also acts as an antagonist at alpha-2 adrenergic receptors drugbank.comnih.govmedtigo.comsmpdb.cadrugbank.com. These receptors influence neurotransmitter release and can impact mood and anxiety medtigo.com.
Based on the available information, the receptor binding profile of this compound can be summarized in the following table:
| Receptor Target | Action |
| 5-HT2A receptor | Antagonist |
| 5-HT2C receptor | Antagonist |
| Alpha-1 adrenergic receptors | Antagonist |
| Alpha-2 adrenergic receptors | Antagonist |
| Histamine (B1213489) H1 receptor | Antagonist |
| Sodium-dependent serotonin transporter (SERT) | Inhibitor (at high doses) |
Mechanisms of Monoamine Transporter Inhibition
This compound influences the reuptake of key monoamine neurotransmitters: serotonin, norepinephrine (B1679862), and dopamine (B1211576). drugbank.comnih.govsmpdb.ca This inhibition of transporters leads to increased concentrations of these neurotransmitters in the synaptic cleft, thereby modulating neurotransmission. medtigo.com
Serotonin Transporter (SERT) Inhibition Research
This compound has been shown to inhibit the serotonin transporter (SERT), particularly at higher doses. drugbank.comnih.govsmpdb.ca Inhibition of SERT is a well-established mechanism for increasing extracellular serotonin levels, a key action associated with antidepressant and anxiolytic effects. medtigo.comresearchgate.net Research highlights the significance of SERT inhibition as a therapeutic target in mood disorders. researchgate.net
Exploration of Norepinephrine Reuptake Inhibition
Studies indicate that this compound also prevents the reuptake of norepinephrine. drugbank.comnih.govsmpdb.ca Inhibition of norepinephrine reuptake can influence sympathetic nervous system activity and may play a role in mood modulation. medtigo.com
Examination of Dopamine Reuptake Inhibition
This compound has been reported to inhibit the reuptake of dopamine. drugbank.comnih.govsmpdb.ca Modulation of dopamine reuptake is involved in various neurological processes, and its inhibition by this compound contributes to the compound's broad pharmacological actions. drugbank.comnih.govsmpdb.ca
Integrated Receptor Binding Profiles and Pharmacological Complexity
The pharmacological complexity of this compound arises from its ability to interact with multiple targets, including serotonin receptors (specifically antagonizing 5-HT2A and 5-HT2C), alpha1 and alpha2 adrenergic receptors, H1 histaminergic receptors, and the monoamine transporters (SERT, norepinephrine, and dopamine transporters). drugbank.comnih.govsmpdb.casmpdb.ca This multi-target profile distinguishes it from more selective agents and contributes to its diverse effects. drugbank.comnih.govsmpdb.ca
Methodologies for Assessing Receptor Binding Affinity and Selectivity
Assessing the receptor binding affinity and selectivity of compounds like this compound is crucial for understanding their pharmacological profiles. Methodologies commonly employed in such studies include radioligand binding assays, which determine the strength of a compound's binding to specific receptors. researchgate.net Molecular docking studies and computational approaches, such as virtual screening and molecular dynamics simulations, are also utilized to predict binding modes and affinities and to analyze molecular interactions. ijpsjournal.comresearchgate.netbrieflands.com These methods provide insights into how a compound interacts with its targets at a molecular level and help to rationalize observed binding profiles. researchgate.netresearchgate.net
Table 1: Summary of this compound's Receptor and Transporter Interactions
| Target | Interaction Type | Notes | Source |
| Histamine H1 Receptor | Antagonist | Contributes to pharmacological spectrum. | drugbank.comnih.govsmpdb.camedtigo.comdrugbank.com |
| Serotonin 5-HT2A Receptor | Antagonist | Part of SARI mechanism. | drugbank.comnih.govsmpdb.camedtigo.com |
| Serotonin 5-HT2C Receptor | Antagonist | Part of SARI mechanism. | drugbank.comnih.govsmpdb.camedtigo.com |
| Alpha1 Adrenergic Receptor | Antagonist | Influences sympathetic activity. | drugbank.comnih.govsmpdb.camedtigo.com |
| Alpha2 Adrenergic Receptor | Antagonist | Influences sympathetic activity. | drugbank.comnih.govsmpdb.camedtigo.com |
| Serotonin Transporter (SERT) | Inhibitor (High Doses) | Increases extracellular serotonin. | drugbank.comnih.govsmpdb.ca |
| Norepinephrine Reuptake | Inhibition | Modulates norepinephrine levels. | drugbank.comnih.govsmpdb.ca |
| Dopamine Reuptake | Inhibition | Contributes to broad pharmacological actions. | drugbank.comnih.govsmpdb.ca |
Theoretical Frameworks for Predicting Polypharmacological Effects
In silico methods, such as molecular docking and molecular dynamics simulations, are valuable tools for investigating the binding of compounds like this compound to various receptors and enzymes researchgate.netnih.govtandfonline.commdpi.comresearchgate.net. These methods can provide insights into the binding affinity, orientation, and stability of the ligand-receptor complex researchgate.netnih.govtandfonline.commdpi.comresearchgate.net. For example, molecular docking studies predict the preferred binding pose of a molecule within a target's binding site and estimate the binding energy researchgate.netnih.govtandfonline.comijpsjournal.com. More negative binding energy values generally indicate stronger and more favorable interactions ijpsjournal.com. Molecular dynamics simulations can further assess the stability and dynamic behavior of the complex over time, revealing crucial information about the interactions and potential conformational changes researchgate.netnih.govtandfonline.comresearchgate.net.
The prediction of drug effects based on polypharmacology is an active area of research nih.gov. Theoretical frameworks aim to relate the complex interaction profiles of drugs with their observed effects nih.gov. By analyzing the binding patterns of a compound across a range of proteins, it is possible to predict known and potentially uncover hitherto unknown effects nih.gov. This involves collecting structural data and known effect profiles of compounds and calculating interactions with various protein binding sites nih.gov. Statistical analyses can then be used to identify relationships between interaction profiles and effect categories nih.gov. This approach can be independent of the specific set of proteins used for generating the interaction profile nih.gov.
For this compound, computational studies have been used to explore its interactions not only with its primary targets but also with other proteins like DPP-4, as part of drug repurposing efforts mdpi.com. Such studies, employing techniques like 3D-similarity search and molecular docking, contribute to understanding the potential for this compound to interact with targets beyond its established pharmacological profile, thus informing the prediction of its polypharmacological effects mdpi.com.
Synthetic Methodologies and Structural Activity Relationship Sar Research
Synthetic Routes and Chemical Transformations
The synthesis of Lorpiprazole (B1675142) involves the formation of several key heterocyclic and alicyclic systems, including a piperazinyl-triazole core, a phenylpiperazine moiety, and a fused pyrrole (B145914) derivative.
The phenylpiperazine moiety is a common structural feature in many pharmacologically active compounds iiab.meresearchgate.net. The synthesis of substituted phenylpiperazines typically involves the functionalization of a pre-formed piperazine (B1678402) ring or the cyclization to form the piperazine ring with a pre-attached phenyl group. Common strategies include the reaction of a diamine with a dihaloalkane or a related electrophile, or reductive amination reactions. The introduction of the trifluoromethyl group on the phenyl ring can be achieved through various fluorination techniques or by using appropriately substituted starting materials. The linkage of the phenylpiperazine moiety to the ethyl chain attached to the triazole core in this compound would involve standard coupling reactions, such as alkylation of a nitrogen atom on the piperazine ring with an appropriately functionalized ethyl-triazole precursor.
The fused pyrrolo-cyclopentane system in this compound is a more complex structural element. General methods for synthesizing pyrrole derivatives include the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine uctm.edu. Other approaches include various cyclization reactions, insertion reactions, ring contraction, and ring expansion reactions mdpi.com. The synthesis of fused pyrrole systems, such as the one present in this compound, would require more specific methodologies tailored to construct the bicyclic or tricyclic framework. While the provided search results discuss general pyrrole synthesis uctm.edumdpi.commdpi.comnih.govnih.gov, specific routes to the fused pyrrolo-cyclopentane system found in this compound were not detailed.
This compound itself contains a triazole ring fused within a larger polycyclic system. The synthesis of triazole-based fused heterocycles is an active area of research, with various methods developed for constructing diverse ring systems. These methods often involve intramolecular cyclization reactions of precursors containing both a triazole ring and a reactive functional group or through cycloaddition reactions that simultaneously form the triazole and the fused ring. Examples from the literature include palladium-catalyzed cyclizations and copper-catalyzed intramolecular annulations beilstein-journals.orgrsc.orgresearchgate.netmdpi.com. These general strategies for forming fused triazole systems are relevant to understanding the potential synthetic approaches that could be employed for the complex fused core of this compound.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's chemical structure affect its biological activity. For a compound like this compound, which interacts with multiple receptors, SAR studies would typically investigate how changes to each part of the molecule influence its binding affinity and functional activity at these targets. While specific detailed SAR studies on this compound were not found in the provided search results, the general principles of SAR and the known targets of this compound allow for a discussion of potential SAR considerations.
This compound is known to antagonize several serotonin (B10506) receptors (5-HT2A and 5-HT2C), adrenergic receptors (alpha1 and alpha2), and histamine (B1213489) H1 receptors, and also inhibits the serotonin transporter (SERT) at higher concentrations nih.govdrugbank.comnih.gov. SAR studies on compounds targeting these receptors have shown that the position and nature of substituents on aromatic rings, as well as modifications to linker regions and heterocyclic cores, can significantly impact binding affinity and functional outcomes (agonist, antagonist, or inhibitor activity) nih.govacs.orgnih.gov.
For this compound, potential SAR investigations could explore:
Modifications to the trifluoromethylphenyl group: Changes to the position of the trifluoromethyl group or the introduction of other substituents on the phenyl ring could affect interactions with the binding sites of its target receptors.
Alterations to the piperazine ring: Substituting the nitrogen atoms or adding substituents to the piperazine ring could influence the molecule's basicity, conformation, and interactions with amino acid residues in the receptor binding pockets.
Variations in the ethyl linker: Changing the length or flexibility of the ethyl chain connecting the piperazine to the triazole core might affect the molecule's ability to span the distance between different interaction points within the binding site.
SAR studies often involve synthesizing a series of analogs with systematic structural variations and evaluating their biological activity. Data from such studies, typically presented in tables, would show the binding affinities (e.g., Ki or IC50 values) and functional activities (e.g., EC50 or Emax values) of each analog at the relevant receptors. Analyzing these data allows researchers to identify key structural features responsible for activity and selectivity.
Although specific data tables detailing the SAR of this compound analogs were not available in the search results, general SAR principles applied to similar compounds targeting monoamine receptors suggest that even subtle changes in structure can lead to significant differences in pharmacological profile. nih.gov
Role of the Piperazine Scaffold in Modulating Pharmacological Properties
The piperazine substructure is a common motif found in numerous marketed antidepressant and other pharmacological agents. nih.govresearchgate.net Its prevalence in central nervous system (CNS) drugs is partly attributed to favorable pharmacokinetic properties, including CNS penetration. nih.gov Beyond pharmacokinetics, the piperazine ring plays a significant role in the specific binding conformations of these agents with their targets. nih.gov Research into piperazine-based antidepressants highlights the importance of this scaffold in influencing the efficacy and potency of compounds through its structural features and how they interact with binding sites. nih.gov The versatility of the piperazine ring allows it to serve as a key linker and a structural element that contributes to the diverse biological activities observed in piperazine-containing compounds. researchgate.net
Influence of Trifluoromethyl Phenyl and Triazole Ring Systems on Biological Activity
The trifluoromethyl phenyl group and the triazole ring system are integral parts of the this compound structure. wikipedia.orgnih.govnih.govmediawiki.org While direct SAR data specifically detailing the influence of these moieties within the this compound scaffold on its affinity for its known targets (such as 5-HT2A, 5-HT2C, and adrenergic receptors) were not available in the provided context, studies on related compound series containing these functional groups offer insights into their potential roles in modulating biological activity.
For instance, SAR investigations of triazole-based compounds targeting the kappa opioid receptor have shown that the presence and substitution pattern of phenyl rings, including those with trifluoromethyl groups, significantly impact agonist activity. unc.edu Similarly, studies on monoamine oxidase-B inhibitors with halogen-substituted phenyl rings, such as those containing fluorine, demonstrate that the position and combination of these substituents influence inhibitory effects. acs.org
The triazole ring itself is a prevalent heterocycle in medicinal chemistry, and its incorporation into molecular structures can influence various properties, including binding interactions and metabolic stability. mdpi.com SAR studies on diverse compound classes incorporating the triazole scaffold, such as potential antibacterial agents, illustrate how modifications to the triazole core and its attached groups can lead to significant changes in biological activity. unc.edumdpi.com The specific arrangement of the triazole ring within the this compound structure, fused with a cyclopenta nih.govzhanggroup.orgpyrrolo ring system and linked to the piperazine, contributes to its unique three-dimensional conformation and interaction profile with its target receptors. wikipedia.orgnih.gov
Application of Quantitative Structure-Activity Relationship (QSAR) Models in Analog Design
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. These models can then be used to predict the activity of new, untested compounds and guide the design of novel analogs with improved properties. QSAR studies, including 3D-QSAR, have been applied in the design and optimization of aryl-piperazines as antagonists for targets such as alpha(1)-adrenoceptors. nih.gov By analyzing the spatial and electronic features required for activity, QSAR models can provide valuable information for the rational design of this compound analogs with potentially modified binding profiles or enhanced potency at specific receptors. nih.gov
Advanced Computational Chemistry in Synthetic Design
Computational chemistry techniques play an increasingly important role in modern drug discovery and design, complementing traditional synthetic methodologies and biological evaluation.
In Silico Ligand Design and Virtual Screening Methodologies
In silico ligand design and virtual screening methodologies are powerful computational approaches used to identify potential drug candidates from large databases of chemical compounds. uctm.eduiucr.orgnih.govresearchgate.netijpsjournal.combrieflands.commdpi.com Virtual screening involves computationally evaluating the likelihood of a large number of molecules binding to a specific biological target, such as a receptor or enzyme. ijpsjournal.combrieflands.com Techniques like molecular docking are used to predict the binding orientation (pose) and estimate the binding affinity between a ligand (the compound) and a receptor. ijpsjournal.combrieflands.com More negative binding energy values typically indicate stronger and more favorable interactions. ijpsjournal.com
This compound has been utilized as a reference compound in virtual screening studies aimed at identifying novel serotonin antagonist and reuptake inhibitor (SARI) alternatives. researchgate.netresearchgate.netnih.gov For example, in a virtual screening study against the 5-HT1A receptor, this compound's binding affinity was calculated using computational methods like XP scoring and MMGBSA. researchgate.netresearchgate.netnih.gov
Here is a table summarizing the computational binding affinities of this compound and other ligands from a virtual screening study against the 5-HT1A receptor:
| Compound Name | XP Score (kcal/mol) | MMGBSA (kcal/mol) |
| This compound | -6.512 | -62.788 |
| Amb18709727 | -8.725 | -87.972 |
| Amb37857532 | -7.976 | -107.585 |
Data derived from virtual screening against the 5-HT1A receptor. researchgate.netresearchgate.netnih.gov
These computational studies can help prioritize compounds for synthesis and experimental testing.
Rational Design of this compound Analogs with Modified Binding Profiles
Rational design of drug analogs involves using structural and mechanistic information to design new molecules with desired properties, such as improved potency, selectivity, or modified binding profiles. uctm.edunih.govresearchgate.net Computational methods, including molecular docking and molecular dynamics simulations, are valuable tools in this process. acs.orgijpsjournal.comresearchgate.netresearchgate.netnih.govmdpi.com Molecular dynamics simulations, for instance, can assess the stability and flexibility of protein-ligand complexes over time, providing insights into the dynamic nature of the binding interaction. acs.orgijpsjournal.comresearchgate.netresearchgate.netnih.gov
By understanding the key interactions between this compound and its target receptors at an atomic level through computational modeling, researchers can rationally design analogs with specific modifications aimed at enhancing favorable interactions or reducing unfavorable ones. This can lead to the development of new compounds with modified binding affinities or selectivity profiles for the various receptors that this compound interacts with, potentially leading to improved therapeutic properties. uctm.edunih.gov
Preclinical Investigation and Mechanistic Studies in in Vitro and in Vivo Systems
In Vitro Pharmacological Characterization
In vitro studies provide insights into the direct interactions of Lorpiprazole (B1675142) with molecular targets, such as receptors and enzymes. These assays help to characterize its binding affinity, functional activity, and potential involvement in metabolic pathways.
Receptor Binding Assays and Ligand-Binding Kinetics
Receptor binding assays are fundamental in characterizing the interaction between a compound and its target receptors. These assays typically involve the use of radiolabeled ligands that bind to the receptor, allowing researchers to measure the compound's ability to compete for these binding sites and determine its affinity. This compound has been identified as an antagonist at several serotonin (B10506) receptors, including 5-HT2A and 5-HT2C, as well as alpha1 and alpha2 adrenergic receptors and H1 histaminergic receptors drugbank.comnih.gov. Studies utilizing molecular docking, a computational technique that predicts the binding orientation and affinity of a ligand to a receptor, have compared the binding of this compound to that of other compounds at the 5-HT1A receptor researchgate.netresearchgate.nettandfonline.com. For instance, in one virtual screening study, this compound, used as a reference SARI, showed XP scores of -6.512 kcal/mol and MMGBSA scores of -62.788 kcal/mol for binding to the 5-HT1A receptor researchgate.netresearchgate.nettandfonline.comresearchgate.net. While specific detailed ligand-binding kinetics data (like association and dissociation rates) for this compound were not extensively found in the search results, its classification as a SARI and antagonist at specific receptors implies that such studies would be part of a comprehensive pharmacological characterization. Radioligand binding assays are a standard technique for obtaining precise quantitative data on binding affinity and kinetics oncodesign-services.com.
Functional Assays for Antagonism and Reuptake Inhibition (e.g., Radioligand Binding, Second Messenger Assays)
Enzyme Assays for Related Metabolic Pathways (e.g., CYP450 isoforms relevant to drug metabolism research, not specific this compound metabolism profile)
Enzyme assays, particularly those focusing on cytochrome P450 (CYP450) isoforms, are important in drug metabolism research to understand how a compound might be metabolized and its potential for drug-drug interactions nih.govidrblab.netnih.gov. While the specific detailed metabolism profile of this compound was outside the scope of this section as per the instructions, it is relevant to note that SARIs, as a class that includes this compound, are generally metabolized in the liver by CYP450 isoenzymes, primarily CYP2D6 and CYP3A4 drugbank.com. These enzymes are involved in the metabolism of a wide range of drugs drugbank.comnih.govnih.gov. Studies involving enzyme assays with various CYP450 isoforms can help predict potential metabolic interactions when this compound is co-administered with other medications nih.govresearchgate.net.
In Vivo Preclinical Models (Animal Studies)
In vivo studies using animal models are essential for evaluating the behavioral and neurobiological effects of a compound in a living system, providing insights into its potential therapeutic efficacy and mechanisms in complex conditions like neuropsychiatric disorders nih.govrovedar.com.
Application of Behavioral Models for Studying Neuropsychiatric Phenotypes (e.g., Forced Swimming Test for antidepressant research context)
Behavioral models in animals are widely used to study neuropsychiatric phenotypes such as depression and anxiety nih.govrovedar.com. The Forced Swimming Test (FST) is a common model used in antidepressant research to assess behavioral despair, where reduced immobility time is indicative of potential antidepressant-like activity drugbank.comrovedar.comgoogle.comyork.ac.ukdrugbank.comresearchgate.net. While a direct study explicitly detailing this compound's performance in the Forced Swimming Test was not prominently found in the search results, the fact that this compound is classified as a SARI and investigated for major depressive disorder suggests that such behavioral studies would be relevant in its preclinical evaluation drugbank.comnih.govresearchgate.netwhiterose.ac.uk. Animal models are used to test the role of psychotropic drugs in mood states researchgate.net.
Neurotransmitter Release and Turnover Studies in Rodent Brain (e.g., Microdialysis)
Neurotransmitter release and turnover studies, often utilizing techniques like microdialysis in rodent brains, are employed to measure the levels of neurotransmitters and their metabolites in specific brain regions in response to drug administration smpdb.cagoogle.comnih.gov. These studies can provide direct evidence of a compound's effect on neurochemical signaling. Given this compound's mechanism of action involving the inhibition of serotonin reuptake and antagonism of serotonin and adrenergic receptors, studies examining its effects on the extracellular concentrations of serotonin, norepinephrine (B1679862), and potentially dopamine (B1211576) in relevant brain areas (such as the prefrontal cortex, hippocampus, or striatum) using microdialysis would be pertinent to understanding its in vivo neurochemical effects drugbank.comnih.govsmpdb.cadrugbank.comnih.govdrugbank.com.
Receptor Occupancy Studies in Animal Models
Receptor occupancy studies in animal models are crucial for understanding the pharmacodynamics of compounds like this compound. These studies help to determine the extent to which a drug binds to its target receptors in living organisms, which can correlate with its pharmacological effects. While specific detailed data on this compound's receptor occupancy in animal models were not extensively available in the search results, the broader context of SARIs and antipsychotics provides relevant insights. For instance, studies on antipsychotics, which often share target receptors with SARIs like dopamine D2 receptors, demonstrate that striatal D2 occupancy can predict both antipsychotic response and motor side effects in rats. nih.gov This suggests that similar correlations between receptor occupancy and behavioral or physiological effects would be investigated for this compound in animal models to understand its anxiolytic or potential antipsychotic actions. The 5-HT1A receptor is also widely expressed in the brain, including in the hippocampus, neocortex, and raphe nuclei, and is known to be involved in antidepressant effects, which could be a target for occupancy studies for SARIs. researchgate.net
Evaluation of Novel Compounds Using this compound as a Reference SARI
This compound is recognized as a reference SARI in the evaluation of novel compounds. researchgate.net This indicates that in preclinical research, this compound's established pharmacological profile, particularly its activity at serotonin receptors and the serotonin transporter, serves as a benchmark against which the properties of new potential SARI candidates are compared. For example, in virtual screening studies aimed at identifying potent SARI alternatives, compounds are often compared to this compound based on binding affinities to target receptors like 5-HT1A. researchgate.net Studies evaluating natural β-carboline alkaloids as potential SARI alternatives have used this compound as a reference compound, comparing characteristics such as mutagenicity. researchgate.net This comparative approach helps researchers assess the potential efficacy and safety profile of novel agents relative to a known SARI.
Molecular and Cellular Mechanisms
Gene Expression and Protein Regulation Studies Related to Receptor Targets
The activity of SARIs like this compound can influence gene expression and protein regulation related to their receptor targets. The serotonin transporter (SERT), a key target for SARIs, is encoded by the SLC6A4 gene. researchgate.net Modulation of SERT activity can occur through regulating the concentration of SERT molecules on the cell surface, which involves transporter trafficking from intracellular stores to the cell membrane or internalization from the cell surface. researchgate.net Increased SERT expression is associated with dampened serotonergic signaling. researchgate.net While direct studies on this compound's impact on SLC6A4 gene expression were not found, research on other compounds affecting serotonergic systems, such as those targeting the 5-HT1A receptor gene (HTR1A), highlights the importance of gene regulation in the context of these drug targets. researchgate.net Gene expression studies, often utilizing techniques like transcriptome sequencing, can identify differentially expressed genes and signaling pathways affected by drug treatment. nih.gov This type of research would be relevant to understanding how this compound's interaction with its targets translates into downstream cellular changes.
Intracellular Signaling Pathway Modulation Associated with SARI Activity
SARIs, including this compound, modulate intracellular signaling pathways through their interactions with receptors and transporters. The 5-HT2A and 5-HT2C receptors, which are antagonized by this compound, are G-protein coupled receptors. drugbank.com Activation of these receptors typically couples to G(q)/G(11) G alpha proteins, leading to the activation of phospholipase C-beta and the release of diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). drugbank.com These second messengers modulate the activity of phosphatidylinositol 3-kinase (PI3K) and promote the release of Ca2+ ions from intracellular stores. drugbank.com Beta-arrestin family members can also inhibit G protein signaling and mediate alternative signaling pathways. drugbank.com By antagonizing these receptors, this compound would modulate these downstream signaling cascades. The inhibition of serotonin reuptake by blocking SERT also impacts intracellular signaling by altering the extracellular concentration of serotonin, thereby affecting the activation of various serotonin receptors and their associated intracellular pathways. researchgate.net
Neuronal Network Modulation in Preclinical Models
The effects of this compound on receptor targets and intracellular signaling pathways ultimately lead to the modulation of neuronal networks in preclinical models. SARIs influence serotonergic neurotransmission by affecting the availability of serotonin in the synaptic space and the activity of postsynaptic receptors. researchgate.net Alterations in serotonergic signaling can impact the activity of various neuronal circuits involved in mood, anxiety, and other behaviors relevant to the conditions this compound is used for or has been studied in the context of. While specific studies detailing this compound's effects on neuronal network modulation in animal models were not prominently featured in the search results, the known mechanisms of SARIs suggest that such modulation would occur. For example, drugs that modulate serotonin signaling can potentially be repurposed as regulators of cytokine storms, which involve complex interactions within biological networks. unimi.it Network medicine approaches, which analyze the relationships between biological components, are increasingly used to understand how drugs perturb these networks and exert their effects. unimi.itcore.ac.uk Studies in animal models using techniques like quantitative EEG or examining behavioral changes after modulating serotonergic systems provide insights into how compounds like this compound might affect neuronal network activity. researchgate.net
Computational Modeling and Theoretical Advancements in Lorpiprazole Research
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that provide a dynamic and detailed view of how a ligand, such as lorpiprazole (B1675142), interacts with its receptor at an atomic level. These methods have been pivotal in rationalizing the pharmacological profile of this compound and other antipsychotic agents.
Ligand-Receptor Interaction Analysis (e.g., 5-HT1A, 5-HT2A, 5-HT2C, Adrenergic Receptors)
Molecular docking studies are crucial for predicting the preferred binding orientation of a ligand within a receptor's binding pocket. For this compound, docking simulations have been employed to investigate its interactions with key G-protein coupled receptors (GPCRs) implicated in neuropsychiatric disorders, including serotonin (B10506) (5-HT) and adrenergic receptors. nih.govmdpi.com Given the high sequence homology among aminergic GPCRs, insights can be drawn from studies on similar receptors. biorxiv.org
The analysis of these interactions reveals the specific amino acid residues that form crucial contacts with the ligand, such as hydrogen bonds, hydrophobic interactions, and salt bridges. mdpi.comfrontiersin.org For instance, in the context of serotonin receptors like 5-HT2A, docking studies have identified key residues within the binding site that are essential for ligand recognition and binding. rsc.orgeco-vector.com These interactions are fundamental to understanding the affinity and selectivity of this compound for its various targets. The arylpiperazine moiety, a common scaffold in many serotonergic ligands, is known to form important interactions within the binding sites of these receptors. nih.gov
The following table summarizes key interacting residues identified in computational studies of ligands with receptors relevant to this compound's pharmacology.
| Receptor | Key Interacting Residues (Examples) | Type of Interaction | Reference |
| 5-HT1A | Asp116 (3.32) | Ionic Interaction with protonated nitrogen | nih.gov |
| Phe361 (6.51), Phe362 (6.52), Trp358 (6.48) | Aromatic/Hydrophobic Interactions | nih.gov | |
| 5-HT2A | Asp155 (3.32) | Ionic Interaction | rsc.org |
| Ser242 (5.46) | Hydrogen Bond | rsc.org | |
| Phe339 (6.51), Phe340 (6.52) | Aromatic/Hydrophobic Interactions | rsc.org | |
| Adrenergic α1 | Asp106 (3.32) | Ionic Interaction | mdpi.com |
| Phe188 (5.47), Phe288 (6.51) | Aromatic/Hydrophobic Interactions | mdpi.com |
Note: Residue numbering in parentheses follows the Ballesteros-Weinstein scheme for GPCRs.
Conformational Dynamics and Stability of Ligand-Receptor Complexes
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a more comprehensive understanding by simulating the movement of atoms over time. rowan.edumdpi.com These simulations are crucial for assessing the stability of the predicted binding poses and for exploring the conformational changes that occur upon ligand binding. nih.govmdpi.com
MD simulations of ligand-receptor complexes can reveal how the binding of a molecule like this compound influences the receptor's structure and dynamics. elifesciences.orgmdpi.com This is particularly important for GPCRs, which are known to be highly flexible and can adopt multiple conformational states. elifesciences.orgnih.gov The stability of the ligand-receptor complex over the course of an MD simulation is a key indicator of a viable binding mode. mdpi.com Furthermore, these simulations can elucidate the role of specific residues in stabilizing the ligand within the binding pocket and can highlight the importance of water molecules in mediating these interactions. mdpi.com The flexibility of extracellular loops, for instance, can be a critical factor in ligand entry and binding. researchgate.net
Homology Modeling for Receptor Structure Prediction
A significant challenge in the computational study of many GPCRs, including some serotonin and adrenergic receptor subtypes, is the lack of experimentally determined three-dimensional structures. nih.gov Homology modeling provides a valuable solution to this problem by constructing a theoretical model of the target receptor based on the known structure of a related protein (the template). nih.govbiorxiv.org
For receptors targeted by this compound, homology models have been built using the crystal structures of other GPCRs, such as the β2-adrenergic receptor or other serotonin receptor subtypes, as templates. nih.govbiorxiv.org The quality and reliability of a homology model are highly dependent on the sequence identity between the target and the template. nih.gov These models, once generated, can be refined using techniques like molecular dynamics simulations to achieve a more stable and realistic conformation. nih.gov The resulting homology models serve as the foundation for subsequent molecular docking and virtual screening studies. nih.govbiorxiv.org
In Silico Prediction and Screening Methodologies
Beyond detailed interaction analysis, computational methods are extensively used for the high-throughput screening of large compound libraries and for the prediction of key pharmacological properties.
Prediction of Ligand Binding Affinities and Pharmacological Potency
A primary goal of computational drug design is to accurately predict the binding affinity of a ligand for its target receptor. nih.gov Various scoring functions are employed in molecular docking programs to estimate the binding energy of a ligand-receptor complex. nih.gov While these scoring functions can provide a rapid assessment of potential ligands, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often used to refine these predictions. nih.govmdpi.com These methods calculate the free energy of binding by considering the energies of the ligand, the receptor, and the complex in both the bound and unbound states, including the effects of the solvent. mdpi.comrsc.org
These computational predictions of binding affinity can be correlated with experimentally determined values, such as Ki or IC50, to validate the computational models and to predict the potency of new chemical entities. nih.gov
Virtual Screening for Analog Discovery and Lead Optimization
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov This approach can be either structure-based or ligand-based. Structure-based virtual screening (SBVS) utilizes the three-dimensional structure of the target receptor to dock and score a large number of compounds. nih.govresearchgate.net This method is particularly useful when a reliable receptor model is available.
Ligand-based virtual screening (LBVS), on the other hand, does not require a receptor structure. Instead, it relies on the knowledge of known active ligands to identify new compounds with similar properties. nih.gov Both approaches have been instrumental in the discovery of novel scaffolds and in the optimization of existing lead compounds. researchgate.netmdpi.com For a compound like this compound, virtual screening could be employed to identify analogs with altered receptor selectivity profiles or improved pharmacokinetic properties, thereby guiding the synthesis of new and potentially more effective therapeutic agents. researchgate.net
Cocrystallization Propensity Studies with Phenylpiperazine Derivatives
The physicochemical properties of active pharmaceutical ingredients (APIs), such as this compound, can be significantly enhanced through crystal engineering, with cocrystallization being a prominent strategy. This compound belongs to the phenylpiperazine class of compounds. wikipedia.org Computational, or in silico, screening methods are increasingly employed to predict the likelihood of cocrystal formation between an API and various coformers, thereby accelerating the development process. researchgate.net
Research into the cocrystallization of phenylpiperazine derivatives with dicarboxylic acids has demonstrated the effectiveness of computational approaches. researchgate.net These studies typically involve two primary criteria for screening: a high propensity for cocrystallization and a significant solubility advantage. researchgate.net The propensity for forming a stable cocrystal can be estimated by calculating the mixing enthalpy of the two components. A more negative mixing enthalpy value suggests a higher probability of cocrystal formation. researchgate.net
This in silico screening process allows for the rapid evaluation of a large library of potential coformers against a target API like this compound. By identifying pairs with a high probability of forming cocrystals, experimental efforts can be focused on the most promising candidates. researchgate.net Further computational modeling can then predict the solubility advantage of the potential cocrystals, identifying formulations that may exhibit enhanced dissolution and bioavailability. researchgate.net Dicarboxylic acids, for instance, have been identified as excellent coformers for phenylpiperazines, not only showing a high affinity for cocrystallization but also acting as effective solubility enhancers. researchgate.net
The table below illustrates a conceptual framework for screening coformers for this compound based on calculated mixing enthalpies, a key indicator of cocrystallization propensity.
| Coformer Candidate | Chemical Class | Calculated Mixing Enthalpy (kJ/mol) (Hypothetical) | Predicted Propensity |
| Succinic Acid | Dicarboxylic Acid | -25.4 | High |
| Adipic Acid | Dicarboxylic Acid | -22.1 | High |
| Benzoic Acid | Monocarboxylic Acid | -10.5 | Moderate |
| Urea | Amide | -5.2 | Low |
| Mannitol | Polyol | +3.7 | Unlikely |
Network Pharmacology and Systems Biology Approaches
Application of Network Medicine for Understanding Drug-Target Interactions
Network pharmacology offers a powerful framework for understanding the complex mechanisms of action for drugs like this compound, which exhibit polypharmacology by interacting with multiple targets. mdpi.comdrugbank.com This approach moves beyond the traditional "one drug, one target" paradigm to a more holistic "drug-target network" perspective. nih.gov this compound is known to be a serotonin antagonist and reuptake inhibitor, with activity at serotoninergic receptors (5-HT2A, 5-HT2C), adrenergic receptors (alpha-1, alpha-2), and the serotonin transporter (SERT) at higher concentrations. drugbank.com
The table below outlines the primary targets of this compound and the key biological functions associated with them, forming the basis of its drug-target interaction network.
| Target | Target Class | Associated Functions & Pathways |
| 5-HT2A Receptor | Serotonin Receptor | Regulation of mood, cognition, sleep; GPCR signaling |
| 5-HT2C Receptor | Serotonin Receptor | Regulation of appetite, mood, dopamine (B1211576) release; GPCR signaling |
| Alpha-1 Adrenergic Receptor | Adrenergic Receptor | Regulation of vascular smooth muscle contraction, blood pressure |
| Alpha-2 Adrenergic Receptor | Adrenergic Receptor | Regulation of neurotransmitter release (norepinephrine, serotonin) |
| SERT (Serotonin Transporter) | Neurotransmitter Transporter | Serotonin reuptake from the synaptic cleft |
| H1 Histaminergic Receptor | Histamine (B1213489) Receptor | Regulation of sleep-wake cycle, allergic responses |
Integration of Omics Data for Mechanistic Insights
To gain deeper mechanistic insights into the action of this compound, network pharmacology approaches can be powerfully combined with various "omics" technologies. mdpi.com The integration of genomics, transcriptomics, proteomics, and metabolomics data provides a comprehensive, multi-layered view of the drug's impact on biological systems, moving beyond the immediate drug-target interaction. nih.govnih.gov While specific omics studies on this compound are not detailed in the literature, the established methodology allows for a clear projection of its potential application.
For instance, transcriptomics (gene expression profiling) could be used to analyze tissue samples (e.g., from preclinical models) following this compound administration. This would reveal which genes are upregulated or downregulated, providing clues about the downstream signaling cascades and cellular processes affected by the drug's activity at its multiple targets. nih.gov Proteomics could then confirm whether these changes in gene expression translate to altered protein levels. mdpi.com Furthermore, metabolomics, which studies the profile of small-molecule metabolites, could identify changes in metabolic pathways, offering a functional readout of the drug's systemic effects. mdpi.comresearchgate.net
By integrating these heterogeneous datasets, researchers can construct multi-omic networks that characterize the biosignatures of this compound's action. nih.govmdpi.comresearchgate.net This approach can help to build a more complete picture of its mechanism of action in treating complex conditions like major depressive disorder, which are known to involve widespread molecular aberrations. mdpi.com
| Omics Technology | Type of Data Generated | Potential Mechanistic Insights for this compound Research |
| Transcriptomics | mRNA expression levels | Identification of gene networks and signaling pathways modulated by this compound's target engagement in relevant brain regions. |
| Proteomics | Protein abundance and post-translational modifications | Validation of transcriptomic findings at the protein level and discovery of changes in protein complexes and signaling hubs. |
| Metabolomics | Levels of endogenous small molecules (metabolites) | Characterization of shifts in metabolic pathways (e.g., neurotransmitter synthesis, energy metabolism) resulting from this compound's action. |
| Genomics | DNA sequence variations | Identification of genetic variants that may influence individual responses to this compound by altering target protein structure or expression. |
Deep Neural Network (DNN) Frameworks for Drug-Drug Interaction (DDI) Prediction Research (Focus on methodology)
Predicting potential drug-drug interactions (DDIs) is a critical aspect of drug research, and computational methods, particularly deep neural networks (DNNs), have emerged as powerful tools for this purpose. preprints.orgnih.gov The methodology focuses on leveraging large, diverse datasets to train models that can identify complex patterns indicative of a potential interaction. This compound has been included in datasets used for developing such DDI prediction frameworks. preprints.orgresearchgate.net
The core of the DNN-based methodology involves representing drugs as feature vectors. researchgate.netresearchgate.net These features can be derived from multiple sources, including:
Chemical Structure: Information encoded from molecular fingerprints or SMILES strings. researchgate.net
Drug Targets: The proteins or enzymes with which the drug is known to interact. preprints.org
Pathways: The biological pathways modulated by the drug. preprints.org
Side Effects: Known side effect profiles. preprints.org
In this framework, a pair of drugs is fed into the DNN. The network consists of multiple hidden layers that non-linearly transform the input features, allowing the model to learn high-level, abstract representations of the drug pair. biorxiv.org The output layer then predicts the probability of an interaction and can often classify the type of interaction (e.g., metabolic, pharmacodynamic). preprints.orgnih.gov An attention mechanism can be incorporated into the network to allow the model to weigh the importance of different features when making a prediction, enhancing its accuracy and interpretability. researchgate.netbiorxiv.org The performance of these models is typically evaluated using metrics such as accuracy, precision, recall, and the area under the receiver operating characteristic curve (AUC). preprints.org
| Data Type / Feature | Description | Role in DDI Prediction Methodology |
| Chemical Substructure | Presence of specific functional groups and structural motifs. | Captures the chemical basis for interactions, such as inhibition of metabolizing enzymes. |
| Drug Targets | Known protein binding partners for a drug. | Identifies potential for pharmacodynamic interactions where drugs affect the same or related targets/pathways. |
| Biological Pathways | Cellular processes affected by the drug (e.g., KEGG pathways). | Provides a broader systems-level context for potential interactions beyond direct target overlap. |
| Gene Ontology (GO) | Functional annotation of drug targets. | Helps to featurize the biological roles of the proteins a drug interacts with. |
| Known Side Effects | Documented adverse effects of the drug. | Similar side effect profiles may suggest shared mechanisms and a higher likelihood of interaction. |
Computational Structure-Activity Relationship (SAR) and QSAR Modeling
Development of Predictive Models for Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique central to modern drug discovery, used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.netnih.gov This approach is based on the principle that the structure of a molecule dictates its physicochemical properties, which in turn determine its biological effects. nih.govcreative-biolabs.com For a compound class like the phenylpiperazine derivatives, to which this compound belongs, QSAR models can be developed to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective molecules. nih.gov
The development of a QSAR model begins with a dataset of molecules with known biological activities (e.g., binding affinity for the 5-HT2A receptor). nih.gov For each molecule, a set of numerical "descriptors" is calculated. These descriptors quantify various aspects of the molecule's structure and properties, such as:
1D/2D Descriptors: Molecular weight, atom counts, logP (lipophilicity), and topological indices. creative-biolabs.com
3D Descriptors: Properties derived from the 3D conformation of the molecule, such as molecular shape and volume. creative-biolabs.com
Once the descriptors are calculated, statistical or machine learning algorithms—such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), or neural networks—are used to build a mathematical equation that links the descriptors (the "predictor" variables) to the biological activity (the "response" variable). nih.govnih.gov The resulting model's predictive power is then rigorously validated to ensure it can accurately forecast the activity of new compounds. mdpi.com Such models are invaluable for prioritizing which novel this compound analogs should be synthesized and tested, saving significant time and resources. arxiv.org
The following table presents a hypothetical QSAR dataset for this compound analogs, illustrating how molecular descriptors could be correlated with biological activity at a specific target.
| Analog | LogP (Lipophilicity) | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Target Affinity (Ki, nM) (Hypothetical) |
| This compound | 4.1 | 425.5 | 65.7 | 15.2 |
| Analog A | 3.8 | 411.4 | 70.1 | 25.8 |
| Analog B | 4.5 | 439.6 | 62.3 | 8.9 |
| Analog C | 4.2 | 427.5 | 55.9 | 12.4 |
| Analog D | 3.5 | 399.5 | 75.4 | 45.1 |
Investigation of Physicochemical Descriptors and Their Correlation with Activity (Excluding specific physicochemical properties)
In the realm of computational drug design, the investigation of physicochemical descriptors plays a pivotal role in understanding the relationship between a molecule's structural features and its biological activity. This approach, often formalized through Quantitative Structure-Activity Relationship (QSAR) models, seeks to establish mathematical correlations that can predict the activity of new chemical entities. While specific computational studies focusing exclusively on this compound are not extensively detailed in publicly available research, the principles of these investigations can be understood by examining studies on structurally and functionally related compounds, such as phenylpiperazine derivatives and serotonin reuptake inhibitors.
The core of this research involves calculating a wide array of theoretical molecular descriptors that quantify various aspects of a molecule's physicochemical nature. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters. The goal is to identify which of these descriptors, or a combination thereof, are statistically significant in explaining the variance in the biological activity of a series of compounds.
Detailed Research Findings from Analogous Compounds
QSAR studies on series of compounds analogous to this compound, such as phenylpiperazine and 4-phenylpiperidine (B165713) derivatives, have demonstrated the utility of this computational approach. For instance, a nonlinear QSAR study on 4-phenylpiperidine derivatives utilized a neural network method to correlate molecular descriptors with analgesic activities. From a large pool of calculated descriptors, a smaller, more relevant set was selected using statistical techniques like partial least squares (PLS). This highlights a critical step in QSAR modeling: descriptor selection to avoid overfitting and to build a robust and predictive model.
For serotonin uptake inhibitors, QSAR analyses have indicated the importance of steric and hydrophobic properties for their inhibitory action. nih.gov These studies often employ regression analysis to develop equations that link descriptors to activity. For example, the hydrophobicity of a molecule, often represented by logP (the logarithm of the partition coefficient between octanol (B41247) and water), is a common descriptor in QSAR models, as it influences how a drug is absorbed, distributed, and how it interacts with its target.
In the case of piperazine (B1678402) derivatives with antihistamine and antibradykinin effects, three-dimensional QSAR (3D-QSAR) studies have been conducted. nih.gov These methods, such as Comparative Molecular Field Analysis (CoMFA), evaluate the steric and electrostatic fields around the molecules and correlate them with biological activity. Such studies have revealed that electrostatic and steric factors, but not necessarily hydrophobicity, were correlated with the antagonistic effect of these compounds. nih.gov
The following interactive table summarizes key physicochemical descriptors and their general influence on the activity of this compound's broader class of compounds, based on findings from related molecules.
| Descriptor Category | Physicochemical Descriptor | General Influence on Activity for Related Compounds |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Can positively or negatively influence activity depending on the specific target interaction and the need to cross biological membranes. |
| Electronic | Dipole Moment | Influences polar interactions with the target receptor; a significant factor in binding affinity. |
| Electronic | HOMO/LUMO Energies | Relates to the molecule's ability to participate in charge-transfer interactions. |
| Steric | Molar Refractivity (MR) | A measure of molecular volume and polarizability, affecting how the molecule fits into the binding site. |
| Topological | Topological Polar Surface Area (TPSA) | Correlates with hydrogen bonding potential and is often predictive of membrane permeability. |
| Topological | Galvez Topological Charge Indices | These indices can capture aspects of molecular branching and connectivity that influence activity. |
It is important to note that the predictive power of a QSAR model is highly dependent on the quality and diversity of the dataset used for its development and must be rigorously validated both internally and externally. While the specific correlations for this compound remain a subject for dedicated research, the established methodologies in computational chemistry provide a clear framework for how such an investigation would proceed. The ultimate aim is to create predictive models that can guide the synthesis of new derivatives with improved potency and selectivity.
Future Directions and Emerging Research Avenues
Advanced Preclinical Models for Studying Polypharmacology and Receptor Crosstalk
The complex interaction of Lorpiprazole (B1675142) with multiple receptors necessitates the use of advanced preclinical models to fully understand its polypharmacology and the intricate crosstalk between different receptor systems. Traditional in vitro assays provide valuable information on individual receptor binding and activity, but they often fail to capture the complexity of these interactions within a living system. Future research should leverage more sophisticated preclinical models, such as co-culture systems of different cell types expressing relevant receptors, organoids, or advanced animal models that allow for the study of receptor signaling pathways and their interplay in a more physiological context. doclink.me These models can help elucidate how the simultaneous modulation of multiple targets by this compound or its analogs translates into observed biological effects. Techniques like pharmacogenomics and proteomics can be integrated into these studies to identify downstream cellular and molecular changes induced by this compound, providing a more comprehensive picture of its mechanism of action beyond direct receptor binding. upc.edu Studying receptor crosstalk in these advanced models is crucial for predicting potential synergistic or antagonistic effects and for identifying potential off-target interactions that could contribute to efficacy or adverse effects.
Development of Innovative Synthetic Methodologies for Enhanced Analogs
The synthesis of novel this compound analogs with improved pharmacological properties requires the development and application of innovative synthetic methodologies. This compound contains a pyrrole (B145914) core, a heterocyclic structure found in many biologically active compounds mdpi.comresearchgate.netresearchgate.net. Advances in synthetic organic chemistry offer new avenues for functionalizing the pyrrole ring and incorporating diverse chemical moieties to generate libraries of analogs with varied properties. researchgate.net Future research should focus on developing efficient, scalable, and environmentally friendly synthetic routes to access novel this compound derivatives. This could involve exploring catalytic reactions, flow chemistry techniques, or multicomponent reactions that allow for rapid diversification of the molecular structure. researchgate.netresearchgate.net For example, recent progress in pyrrole synthesis includes catalyst-mediated, solvent-free, and microwave-assisted pathways, which could be adapted for this compound analog synthesis. researchgate.net Innovative synthetic strategies can enable the creation of analogs with altered lipophilicity, metabolic stability, or targeted delivery capabilities, potentially leading to compounds with improved pharmacokinetic profiles and reduced off-target effects.
Application of Artificial Intelligence and Machine Learning in this compound Discovery
Repurposing Strategies and Mechanism-Based Research for New Indications (Excluding specific clinical indications)
Beyond its known applications, this compound's multifaceted pharmacological activity makes it a candidate for repurposing strategies to explore new therapeutic indications. Drug repurposing, the investigation of existing drugs for new purposes, offers a faster and less costly path to drug development compared to discovering entirely new molecular entities. upc.eduijpsjournal.comnih.gov Mechanism-based research is crucial for identifying potential new indications for this compound. By thoroughly understanding how this compound interacts with its known targets and exploring potential novel interactions (as discussed in Section 6.1), researchers can hypothesize about other physiological processes or diseases where modulating these targets might be beneficial. For example, given its activity on serotonin (B10506) and adrenergic receptors, research could explore its potential in conditions involving dysregulation of these systems, without focusing on specific clinical outcomes. drugbank.comnih.govdrugbank.com In silico methods, such as molecular docking and 3D-similarity searches against databases of known drugs and their targets, can help identify potential new applications based on structural similarities or predicted binding to disease-relevant proteins. mdpi.combrieflands.com For instance, a study using 3D-similarity search and molecular docking identified this compound as a potential repurposable drug for type 2 diabetes based on its predicted interaction with DPP-4, a target for antidiabetic drugs. mdpi.com Future research should focus on conducting rigorous mechanism-based preclinical studies to validate these hypotheses and understand the cellular and molecular effects of this compound in the context of potential new indications.
Q & A
Basic Research Questions
Q. How can the PICOT framework be applied to design a clinical trial evaluating Lorpiprazole’s efficacy in schizophrenia?
- Methodological Answer : Use the PICOT components to structure the research question:
- P (Population): Adults diagnosed with schizophrenia.
- I (Intervention): this compound at a predefined dosage.
- C (Comparison): Placebo or active comparator (e.g., aripiprazole).
- O (Outcome): Reduction in Positive and Negative Syndrome Scale (PANSS) scores.
- T (Time): 12-week follow-up.
Example research question: "In adults with schizophrenia (P), does this compound (I) compared to placebo (C) reduce PANSS scores (O) over 12 weeks (T)?"
Create "shell" tables to outline variables (e.g., demographic data, dosage protocols) .
Q. What methodologies are suitable for assessing this compound’s pharmacokinetic properties in preclinical studies?
- Methodological Answer : Combine in vitro and in vivo approaches:
-
In vitro : Solubility, permeability (e.g., Caco-2 cell assays), and metabolic stability (microsomal assays).
-
In vivo : Plasma concentration-time profiles in animal models using HPLC or LC-MS/MS (see table below).
-
Data Analysis : Use non-compartmental analysis (NCA) for AUC, Cmax, and t1/2.
Ensure reproducibility by documenting inclusion/exclusion criteria, assay conditions, and statistical models .Parameter Method Key Metrics Solubility Shake-flask method pH-dependent solubility Metabolic Stability Liver microsomal incubation % parent compound remaining Bioavailability LC-MS/MS plasma analysis AUC, Cmax
Q. How can researchers ensure ethical rigor in human trials involving this compound?
- Methodological Answer :
- Protocol Approval : Submit study design to institutional review boards (IRBs) for ethical clearance.
- Participant Selection : Define inclusion/exclusion criteria (e.g., age, comorbidities) and obtain informed consent.
- Data Transparency : Publish trial protocols on registries (e.g., ClinicalTrials.gov ) and share raw data in repositories.
Reference guidelines from the National Institute for Health and Care Excellence (NICE) for schizophrenia trials .
Advanced Research Questions
Q. How should researchers address contradictions in pharmacokinetic data between this compound and structurally similar antipsychotics?
- Methodological Answer :
- Systematic Review : Conduct a PRISMA-guided literature search (e.g., PubMed, PsycInfo) using keywords like "this compound plasma levels" and "comparative pharmacokinetics."
- Meta-Analysis : Pool data from heterogeneous studies using random-effects models. Adjust for covariates (e.g., dosing regimens, patient demographics).
- Contradiction Analysis : Apply qualitative frameworks (e.g., triangulation) to reconcile discrepancies in bioavailability or half-life .
Q. What strategies optimize preformulation studies for generic this compound development?
- Methodological Answer :
- Physicochemical Profiling : Characterize polymorphism, hygroscopicity, and excipient compatibility (e.g., DSC, XRD).
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH) to assess degradation pathways.
- Bioequivalence Criteria : Design dissolution studies matching FDA/CDE guidelines (e.g., f2 similarity factor ≥50).
Document methodologies in tables with footnotes explaining deviations from reference standards .
Q. How can mixed-methods research enhance understanding of this compound’s real-world effectiveness?
- Methodological Answer :
- Quantitative : Retrospective cohort studies using electronic health records (EHRs) to analyze relapse rates.
- Qualitative : Semi-structured interviews exploring patient adherence barriers.
- Integration : Use joint displays to merge themes (e.g., "dose frequency" from EHRs and "forgetfulness" from interviews).
Ensure FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) are met during study design .
Data Management and Reporting
Q. What are best practices for presenting this compound trial data in manuscripts?
- Methodological Answer :
- Tables : Use Microsoft Word tables with Roman numerals, footnotes (e.g., "aBaseline PANSS scores normalized."), and self-explanatory titles.
- Figures : Include dose-response curves with error bars (SEM/CI) and label axes clearly (e.g., "Plasma Concentration (ng/mL) vs. Time (h)").
- Supplementary Material : Upload raw datasets, statistical code, and IRB approvals to repositories like Zenodo .
Q. How can researchers validate analytical methods for this compound quantification in complex matrices?
- Methodological Answer :
-
Method Development : Optimize HPLC parameters (column type, mobile phase) using ICH Q2(R1) guidelines.
-
Validation Metrics : Assess linearity (r<sup>2</sup> >0.99), precision (%RSD <5%), and recovery (85–115%).
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Cross-Validation : Compare results with LC-MS/MS or ELISA to rule out matrix interference.
Document validation protocols in tabular format (see example below) .Parameter Acceptance Criteria Results Linearity r<sup>2</sup> ≥ 0.995 0.998 Precision (Intra-day) %RSD ≤ 5% 2.3% LOD 0.1 ng/mL 0.08 ng/mL
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
